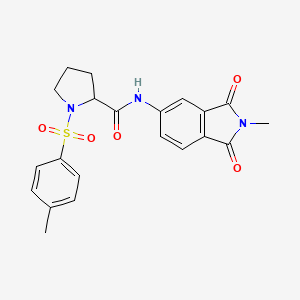
N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an isoindoline dione, a tosyl group, and a pyrrolidine carboxamide . These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl groups in the isoindoline dione and the pyrrolidine carboxamide could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally . These properties can be influenced by factors such as the compound’s molecular structure and the types of functional groups it contains .Wissenschaftliche Forschungsanwendungen
HIV-1 Reverse Transcriptase Inhibitors
Research has led to the design and synthesis of novel series of compounds incorporating N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide derivatives. These compounds have been evaluated for their in vitro Reverse Transcriptase (RT) inhibitory activity, showing promise as non-nucleoside HIV-1 reverse transcriptase inhibitors. Two hybrids, in particular, were identified with higher RT inhibitory activity than the standard rilpivirine, suggesting potential applications in HIV treatment protocols (Devale et al., 2017).
Advanced Polyamides
N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide has also found application in the synthesis of new classes of optically active polyamides (PAs). These PAs, featuring 1,3-dioxoisoindolin-2-yl pendent groups, exhibit high yields, inherent viscosities, and are characterized by their thermal properties. Such materials have potential uses in various high-performance applications due to their unique structural and optical properties (Isfahani et al., 2010).
Antioxidant Activity
A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide have been synthesized and evaluated for their antioxidant activities. Some compounds were identified as potent antioxidants, demonstrating activities higher than known antioxidants like ascorbic acid. This indicates potential applications in developing new antioxidant agents (Tumosienė et al., 2019).
Antiepileptic Activity
The compound has been involved in the synthesis and pharmacological evaluation of novel derivatives for antiepileptic activity. Through innovative synthesis approaches, compounds exhibiting significant antiepileptic effects were identified, suggesting avenues for new treatments in epilepsy management (Asadollahi et al., 2019).
Corrosion Inhibition
Research into the synthesis and characterization of novel 5-substituted tetrazoles featuring N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide has shown inhibiting activity of corrosion for mild steel in acidic media. This highlights potential industrial applications in corrosion protection and materials science (Aouine et al., 2011).
Wirkmechanismus
The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism of action would depend on its specific biological targets.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-5-8-15(9-6-13)30(28,29)24-11-3-4-18(24)19(25)22-14-7-10-16-17(12-14)21(27)23(2)20(16)26/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCIZFIYPLEHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

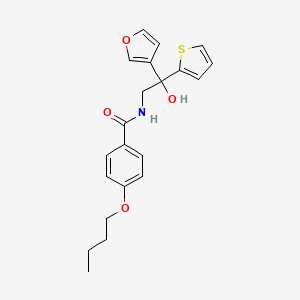
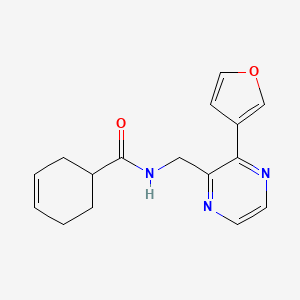


![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)
![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)
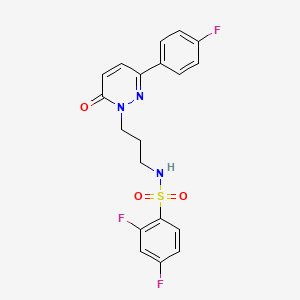
![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)
![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)

![N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B2673881.png)
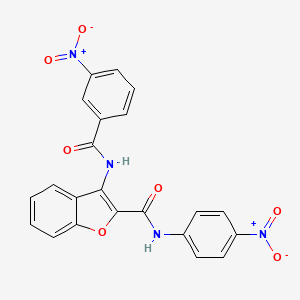
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2673883.png)
![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)